Boc-abu-onp
Overview
Description
Boc-abu-onp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]butanoate, is a compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-abu-onp involves the reaction of 4-nitrophenol with Boc-L-alpha-aminobutyric acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-abu-onp undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like triethylamine (TEA) or pyridine.
Major Products Formed
Scientific Research Applications
Boc-abu-onp is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Boc-abu-onp involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-abu-onp: Another protecting group used in peptide synthesis, which is removed under basic conditions.
Cbz-abu-onp: A protecting group that is removed by catalytic hydrogenation.
Uniqueness
Boc-abu-onp is unique due to its stability under basic conditions and its selective removal under acidic conditions. This makes it particularly useful in multi-step syntheses where orthogonal protection strategies are required .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVQAPDWRVKHZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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